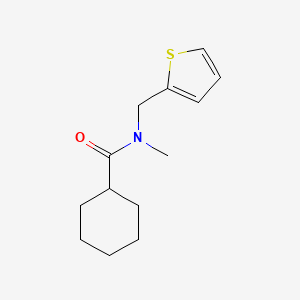
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide is an organic compound that combines a cyclohexane ring, a carboxylic acid group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide typically involves the following steps:
Formation of Cyclohexanecarboxylic Acid: This can be achieved by hydrogenation of benzoic acid.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a series of reactions involving thiophene derivatives.
Amidation Reaction: The final step involves the amidation of cyclohexanecarboxylic acid with methyl-thiophen-2-ylmethyl-amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and amidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and microbial growth.
Comparison with Similar Compounds
Cyclohexanecarboxylic Acid: Shares the cyclohexane and carboxylic acid moieties.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-ylmethylamine.
Uniqueness: Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide is unique due to the combination of the cyclohexane ring, carboxylic acid group, and thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-14(10-12-8-5-9-16-12)13(15)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRUCJOFRCKSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














